molecular formula C17H10FNO3S2 B12140174 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12140174
M. Wt: 359.4 g/mol
InChI Key: BNDFMCCUPVWZIW-ZROIWOOFSA-N
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Description

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multicomponent reactions. One common method is the condensation reaction between 3-fluorobenzaldehyde, thiosemicarbazide, and 4-carboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the thiazolidinone ring . Industrial production methods may involve the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes involved in inflammatory pathways, while the fluorobenzylidene group enhances its binding affinity to specific receptors. This dual action contributes to its anti-inflammatory and anticancer effects by modulating signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • 5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl benzoic acid

Compared to these compounds, 4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to the presence of both the fluorobenzylidene and benzoic acid groups, which enhance its biological activity and specificity .

Properties

Molecular Formula

C17H10FNO3S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H10FNO3S2/c18-12-3-1-2-10(8-12)9-14-15(20)19(17(23)24-14)13-6-4-11(5-7-13)16(21)22/h1-9H,(H,21,22)/b14-9-

InChI Key

BNDFMCCUPVWZIW-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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